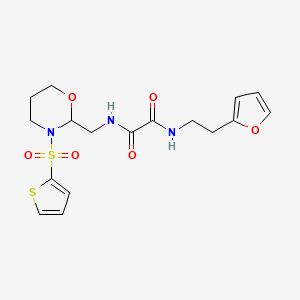![molecular formula C18H14ClN5S B2358850 3-bencil-7-((3-clorobencil)tio)-3H-[1,2,3]triazolo[4,5-d]pirimidina CAS No. 863453-05-8](/img/structure/B2358850.png)
3-bencil-7-((3-clorobencil)tio)-3H-[1,2,3]triazolo[4,5-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer properties . The structure of this compound includes a triazole ring fused to a pyrimidine ring, with benzyl and chlorobenzylthio substituents, which contribute to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of this compound is the NADPH oxidases (Nox’s) . These enzymes are responsible for the production of reactive oxygen species (ROS), which play a crucial role in various cellular processes. Excessive ROS production is associated with a wide range of human diseases .
Mode of Action
The compound acts as an inhibitor of Nox’s, specifically Nox2 . It inhibits ROS production in the sarcoplasmic reticulum (SR) of mammalian skeletal muscle, which is associated with Nox4 . This leads to the abrogation of O2-coupled redox regulation of the ryanodine receptor-Ca2+ channel (RyR1) . It also modifies directly identified cysteine thiols within ryr1 .
Biochemical Pathways
The compound affects the redox regulation pathway in the SR of mammalian skeletal muscle . By inhibiting ROS production, it disrupts the normal functioning of this pathway. The compound also exerts off-target effects through thiol alkylation, which may replicate some of the effects of ROS on cellular thiol redox status .
Pharmacokinetics
Its ability to modify cysteine thiols suggests that it may have a significant impact on protein function and cellular processes .
Result of Action
The compound’s action results in the inhibition of ROS production, thereby disrupting the redox regulation of the RyR1 . This can have significant effects on cellular processes, particularly in conditions characterized by excessive ROS production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other thiol-alkylating agents can inhibit Nox4 localized in the SR . .
Métodos De Preparación
The synthesis of 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzyl and chlorobenzylthio groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine analogs: These compounds have a different ring fusion pattern and substituents, leading to distinct chemical and biological properties. The uniqueness of 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substituents, which contribute to its potent biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-benzyl-7-[(3-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5S/c19-15-8-4-7-14(9-15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-9,12H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQJYBKYIXGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)





![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)


![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)
![methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
